(2-Methoxyquinazolin-4-YL)methanol
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Overview
Description
(2-Methoxyquinazolin-4-YL)methanol is a chemical compound with the molecular formula C10H10N2O2. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyquinazolin-4-YL)methanol typically involves the reaction of 2-methoxyquinazoline with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyquinazolin-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline-4-carboxylic acid or quinazoline-4-aldehyde.
Reduction: 2-Methoxyquinazolin-4-ylamine.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
(2-Methoxyquinazolin-4-YL)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (2-Methoxyquinazolin-4-YL)methanol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of (2-Methoxyquinazolin-4-YL)methanol.
2-Methylquinazolin-4-YL)methanol: A similar compound with a methyl group instead of a methoxy group.
4-Hydroxyquinazoline: A compound with a hydroxyl group at the 4-position instead of a methanol group.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a methanol group, which can influence its reactivity and interactions with other molecules. This dual functionality can make it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(2-methoxyquinazolin-4-yl)methanol |
InChI |
InChI=1S/C10H10N2O2/c1-14-10-11-8-5-3-2-4-7(8)9(6-13)12-10/h2-5,13H,6H2,1H3 |
InChI Key |
IGEKBCHPDZKHIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=CC=CC=C2C(=N1)CO |
Origin of Product |
United States |
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